
Aureothin
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Overview
Description
Aureothin is a complex organic compound with a unique structure that includes a pyran ring, an oxolane ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aureothin typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the pyran ring, the introduction of the oxolane ring, and the addition of various substituents. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the purity of the final product. Industrial methods may also involve continuous flow processes to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Aureothin can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.
Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Antimicrobial and Antitumor Activities
Aureothin has demonstrated significant antimicrobial and antitumor activities, making it a candidate for therapeutic applications. Research has shown that various analogues of this compound exhibit improved bioactivity profiles compared to the parent compound.
- Antimicrobial Properties : this compound and its derivatives have been tested against a range of pathogens, including bacteria and fungi. Notably, new derivatives have shown enhanced antifungal activity against Candida albicans and other pathogenic fungi, with some exhibiting up to 50-fold increased antiproliferative activities compared to this compound itself .
- Antitumor Activity : In studies involving human cancer cell lines, several this compound derivatives displayed lower cytotoxicity while maintaining or enhancing antiproliferative effects. For instance, compounds derived from this compound showed promising results in inhibiting the growth of K-562 leukemia cells with GI50 values as low as 0.5 μg/mL .
Drug Development and Biosynthesis
The unique structure of this compound, which includes a nitroaryl moiety and a chiral tetrahydrofuran ring, provides an interesting framework for drug design.
- Biosynthetic Pathways : The biosynthesis of this compound involves a modular polyketide synthase (PKS) system that has been extensively studied to understand its mechanism. The aur gene cluster responsible for this compound production has been characterized, revealing insights into the iterative nature of its PKS modules . This knowledge can be leveraged to engineer new compounds through combinatorial biosynthesis.
- Engineering this compound Derivatives : Researchers have utilized mutasynthesis and biotransformation techniques to create a library of this compound analogues with modified structures that enhance their biological activity. This approach not only aids in discovering new therapeutics but also helps in understanding structure-activity relationships in polyketides .
Environmental Applications
This compound has also been studied for its potential use in controlling mosquito populations. Research indicates that this compound exhibits larvicidal activity against Aedes aegypti, the vector responsible for transmitting diseases like dengue fever and Zika virus. The compound showed LC50 values of 1.5 ppm for this compound and 3.1 ppm for allo-aureothin, indicating promising potential as a biocontrol agent .
Case Studies
Mechanism of Action
The mechanism of action of Aureothin depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways. The compound’s structure allows it to interact with multiple targets, potentially resulting in a range of biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyran and oxolane derivatives with various substituents. Examples include:
- 2-methoxy-3-methylpyrazine
- 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole
Uniqueness
The uniqueness of Aureothin lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H23NO6 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
2-methoxy-3,5-dimethyl-6-[(4Z)-4-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one |
InChI |
InChI=1S/C22H23NO6/c1-13(9-16-5-7-18(8-6-16)23(25)26)10-17-11-19(28-12-17)21-14(2)20(24)15(3)22(27-4)29-21/h5-10,19H,11-12H2,1-4H3/b13-9+,17-10- |
InChI Key |
GQKXCBCSVYJUMI-RCGCBBHSSA-N |
Isomeric SMILES |
CC1=C(OC(=C(C1=O)C)OC)C2C/C(=C/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C)/CO2 |
Canonical SMILES |
CC1=C(OC(=C(C1=O)C)OC)C2CC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)CO2 |
Synonyms |
alloaureothin aureothin mycolutein |
Origin of Product |
United States |
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